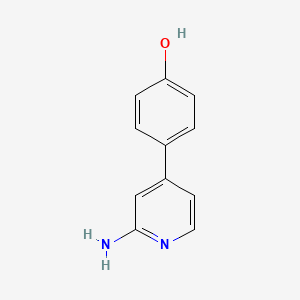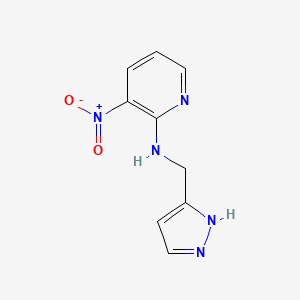
n-((1h-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine: is a heterocyclic compound that features both pyrazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine typically involves the reaction of 3-nitropyridin-2-amine with a pyrazole derivative. One common method is the nucleophilic substitution reaction where the pyrazole derivative is reacted with a halogenated pyridine compound under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Applications De Recherche Scientifique
N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
Uniqueness
N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine is unique due to its combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9N5O2 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
3-nitro-N-(1H-pyrazol-5-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H9N5O2/c15-14(16)8-2-1-4-10-9(8)11-6-7-3-5-12-13-7/h1-5H,6H2,(H,10,11)(H,12,13) |
Clé InChI |
ZOTNZPZDROCMSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)NCC2=CC=NN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


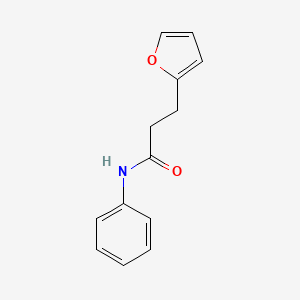

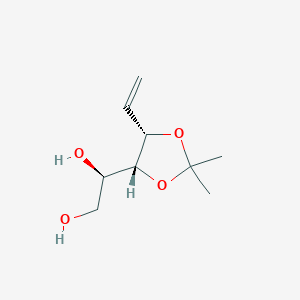
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)


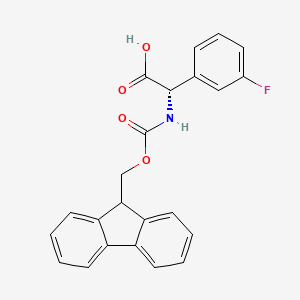
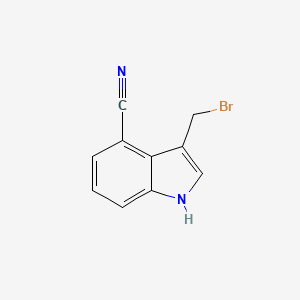
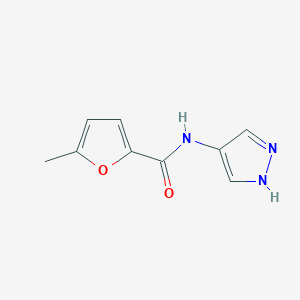
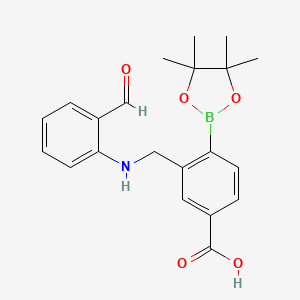

![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)

